

Application Notes and Protocols for Reactions Involving Bis(hexylene glycolato)diboron

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Compound of Interest

Compound Name: *Bis(hexylene glycolato)diboron*

Cat. No.: *B1270770*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hexylene glycolato)diboron (B_2hg_2), with the chemical formula $C_{12}H_{24}B_2O_4$, is a versatile and highly reactive organoboron compound.^[1] It serves as a crucial reagent in a variety of chemical transformations, most notably in iridium-catalyzed C-H borylation reactions for the synthesis of arylboronate esters.^[2] These esters are valuable intermediates in numerous cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.^[2] B_2hg_2 presents itself as a more reactive and potentially more cost-effective alternative to the commonly used bis(pinacolato)diboron (B_2pin_2).^[2] Beyond C-H borylation, this reagent also finds application in materials science for the development of polymers and coatings with enhanced properties, and in electronics.^[3]

These application notes provide detailed experimental protocols for the use of **Bis(hexylene glycolato)diboron** in iridium-catalyzed C-H borylation of arenes, supported by quantitative data and reaction schematics.

Iridium-Catalyzed C-H Borylation of Arenes

The iridium-catalyzed C-H borylation of arenes is a powerful method for the direct conversion of a C-H bond to a C-B bond, providing a streamlined route to arylboronate esters.^[4] This

reaction is characterized by its high regioselectivity, which is primarily governed by steric factors, and its tolerance of a wide range of functional groups.[5][6]

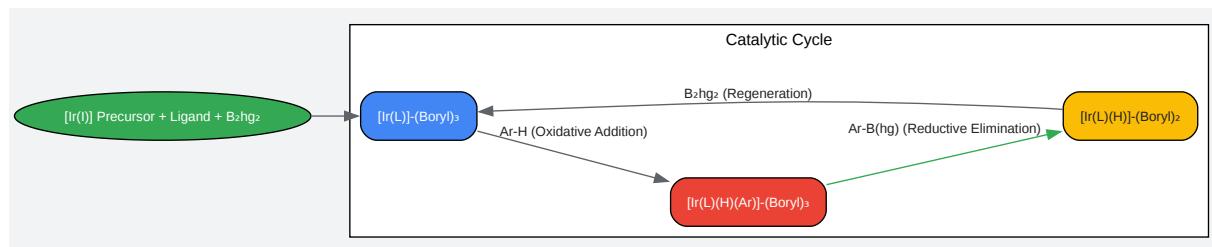
General Reaction Scheme

The overall transformation can be represented as follows:

Where Ar-H is an aromatic compound, B_2hg_2 is **Bis(hexylene glycolato)diboron**, $[Ir\text{-catalyst}]$ is typically formed in situ from a precursor like $[Ir(\text{COD})\text{OMe}]_2$ and a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and Ar-B(hg) is the resulting aryl(hexylene glycolato)boronate ester.

Catalytic Cycle

The currently accepted mechanism for the iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[7][8]



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Caption: Catalytic cycle for the Iridium-catalyzed C-H borylation of arenes.

Experimental Protocols

General Procedure for the Iridium-Catalyzed Borylation of Arenes with **Bis(hexylene glycolato)diboron**:

This protocol is adapted from the work of Liskey and Hartwig and is suitable for a wide range of aromatic substrates.[\[2\]](#)

Materials:

- **Bis(hexylene glycolato)diboron** (B_2hg_2)
- $[\text{Ir}(\text{COD})\text{OMe}]_2$ (Iridium(I) methoxide cyclooctadiene dimer)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
- Arene substrate
- Anhydrous solvent (e.g., THF, cyclohexane)
- Schlenk flask or glovebox
- Standard laboratory glassware and purification equipment

Procedure:

- Catalyst Preparation: In a nitrogen-filled glovebox or a Schlenk flask under an inert atmosphere, combine $[\text{Ir}(\text{COD})\text{OMe}]_2$ (1.5 mol%) and dtbpy (3.0 mol%).
- Reaction Setup: To the flask containing the catalyst, add **Bis(hexylene glycolato)diboron** (1.0-1.5 equivalents relative to the arene).
- Addition of Reactants: Add the arene substrate (1.0 equivalent) and the anhydrous solvent.
- Reaction Conditions: Seal the flask and heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring for the indicated time (typically 12-24 hours).
- Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired arylboronate ester.

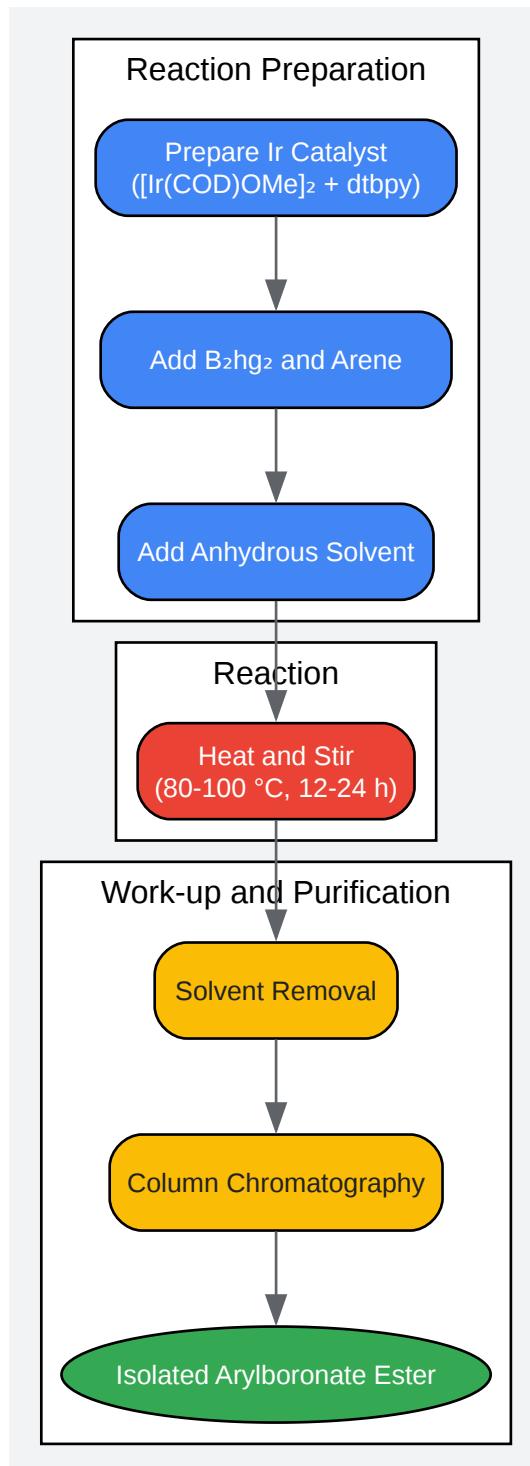
Quantitative Data

The following table summarizes the results for the iridium-catalyzed borylation of various arenes with **Bis(hexylene glycolato)diboron**, demonstrating the scope and efficiency of this methodology. The data is based on the findings of Liskey and Hartwig.[\[2\]](#)

Entry	Arene Substrate	Product	Yield (%)
1	1,3-Dichlorobenzene	2-(2,6-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	95
2	1,4-Dichlorobenzene	2-(2,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	98
3	1-Chloro-3-fluorobenzene	2-(2-chloro-6-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	96
4	1-Bromo-3,5-difluorobenzene	2-(2-bromo-4,6-difluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	93
5	1,3,5-Trichlorobenzene	2-(2,4,6-trichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	99
6	4-Chlorotoluene	2-(5-chloro-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	91
7	Anisole	2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	85
8	Benzonitrile	2-(2-cyanophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane	78

Experimental Workflow

The general workflow for the synthesis and purification of arylboronate esters using **Bis(hexylene glycolato)diboron** is depicted below.



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Caption: General workflow for arene borylation using **Bis(hexylene glycolato)diboron**.

Other Applications

While iridium-catalyzed C-H borylation is a primary application, **Bis(hexylene glycolato)diboron** can also be utilized in other transformations, such as nickel-catalyzed cross-coupling reactions. These reactions often employ the diboron reagent as a reductant or a source of the boryl group for the *in situ* formation of organoboron reagents.

Conclusion

Bis(hexylene glycolato)diboron is a highly effective reagent for the iridium-catalyzed C-H borylation of a diverse range of arenes, providing access to valuable arylboronate esters in high yields. The protocols outlined in these application notes offer a robust starting point for researchers in organic synthesis and drug development. The straightforward experimental setup, coupled with the high reactivity and potential economic advantages of B_2hg_2 , makes it an attractive alternative to other diboron reagents. Further exploration of its utility in other catalytic systems is an active area of research with the potential to uncover novel synthetic methodologies.

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